molecular formula C17H17N7O6 B11488523 N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11488523
M. Wt: 415.4 g/mol
InChI Key: VBCOHSNINPZMJB-UHFFFAOYSA-N
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Description

3-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is a complex organic compound that features a combination of several functional groups, including methoxy, nitro, pyrazole, oxadiazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and oxadiazole rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include nitrating agents, methoxylating agents, and various coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE: shares similarities with other compounds containing pyrazole, oxadiazole, and benzamide moieties.

    Indole derivatives: Known for their diverse biological activities and structural similarities.

    Imidazole derivatives: Commonly used in medicinal chemistry for their biological properties.

Uniqueness

The uniqueness of 3-METHOXY-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity and versatility make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17N7O6

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-[(3-methoxybenzoyl)amino]ethyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H17N7O6/c1-29-12-4-2-3-11(9-12)15(25)18-6-7-19-16(26)17-20-13(22-30-17)10-23-8-5-14(21-23)24(27)28/h2-5,8-9H,6-7,10H2,1H3,(H,18,25)(H,19,26)

InChI Key

VBCOHSNINPZMJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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